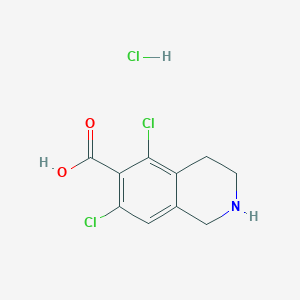

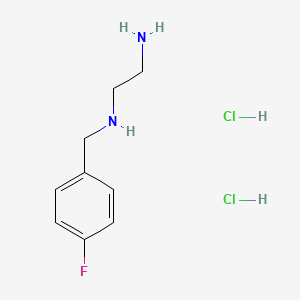

![molecular formula C7H14ClNO B6300751 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride CAS No. 2306272-79-5](/img/structure/B6300751.png)

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

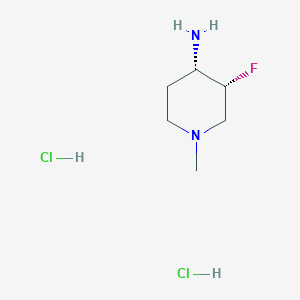

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It belongs to the class of spiro[3.3]heptanes.

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride consists of a seven-membered ring fused to a three-membered ring with a nitrogen atom and a methoxy group attached .Scientific Research Applications

Antibacterial Activity in Respiratory Pathogens

A study by Odagiri et al. (2013) involved the design, synthesis, and evaluation of novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl-based compounds demonstrating potent antibacterial activity against various respiratory pathogens. These compounds, notably effective against multidrug-resistant and quinolone-resistant strains, underscore the potential of 5-azaspiro derivatives in developing treatments for respiratory infections, highlighting their significance in combating antibiotic resistance. The favorable in vivo and pharmacokinetic profiles further affirm their potential as therapeutic agents (Odagiri et al., 2013).

Advancements in Drug Discovery

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, demonstrating an innovative method to access a wide range of azaspiro[2.4]heptanes, azaspiro[2.5]octanes, and azaspiro[2.6]nonanes. This approach facilitates the creation of novel heterocyclic scaffolds, critical for drug discovery. These scaffolds, including the related 5-azaspiro derivatives, are pivotal for generating pharmacologically relevant compounds, underscoring the method's utility in expanding the chemical space for therapeutic development (Wipf et al., 2004).

Synthesis of Novel Amino Acids for Drug Design

Radchenko et al. (2010) reported the synthesis of novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, showcasing the creation of sterically constrained amino acids. These findings highlight the utility of azaspiro derivatives in developing new amino acids for chemistry, biochemistry, and drug design applications, showcasing their versatility in synthesizing biologically active compounds and designing novel therapeutics (Radchenko et al., 2010).

Lipophilicity Modulation in Medicinal Chemistry

Degorce et al. (2019) investigated the use of azaspiro[3.3]heptanes as replacements for traditional heterocycles in medicinal chemistry, revealing their ability to lower lipophilicity in drug molecules. This study illustrates the strategic incorporation of spirocyclic centers to modulate physicochemical properties, such as lipophilicity, enhancing the pharmacokinetic profiles of potential drug candidates. The findings underscore the importance of structural modifications in the development of therapeutics with improved absorption, distribution, metabolism, and excretion (ADME) characteristics (Degorce et al., 2019).

properties

IUPAC Name |

7-methoxy-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-6-2-3-7(6)4-8-5-7;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXNJZICGHJDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC12CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-azaspiro[3.3]heptane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)